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Core Science & Biosynthesis

Foundational

1H-indol-5-yl 2,2-dimethylpropanoate: Safety Data Sheet, Handling Guidelines, and Mechanistic Role in Prodrug Synthesis

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern drug development, the protection of indolic and phenolic hydroxyl groups is not merely a synthetic convenience; it is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern drug development, the protection of indolic and phenolic hydroxyl groups is not merely a synthetic convenience; it is a critical pharmacokinetic strategy. The compound 1H-indol-5-yl 2,2-dimethylpropanoate (CAS: 2378279-82-2) exemplifies this approach[1]. By functionalizing the 5-hydroxyindole core with a bulky pivalate (2,2-dimethylpropanoate) ester, researchers can fundamentally alter the molecule's lipophilicity, membrane permeability, and hydrolytic stability. This whitepaper synthesizes the physicochemical profiling, safety data, handling standard operating procedures (SOPs), and self-validating experimental workflows required to effectively utilize this compound in advanced synthetic and prodrug applications.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 1H-indol-5-yl 2,2-dimethylpropanoate is essential for predicting its behavior in both synthetic environments and biological matrices. The compound consists of an electron-rich indole ring paired with a highly sterically hindered ester moiety.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1H-indol-5-yl 2,2-dimethylpropanoate
CAS Number 2378279-82-2
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Structural Motif Pivalate ester at the 5-position of the indole ring
Recommended Storage 2–8°C (Under inert gas to prevent oxidation)

Data sourced from authoritative chemical inventories and structural databases[1],[2].

Mechanistic Role in Drug Development: The Pivalate Advantage

As a Senior Application Scientist, I frequently encounter the challenge of premature prodrug cleavage. While standard acetate or propionate esters enhance initial lipophilicity, they are often rapidly cleaved by non-specific esterases in the gastrointestinal tract or plasma, leading to systemic dumping of the active drug before it reaches its target[3].

The Causality of Steric Shielding: The deliberate choice to utilize a 2,2-dimethylpropanoate (pivalate) ester is rooted in its extreme steric hindrance. The bulky tert-butyl group physically shields the ester's carbonyl carbon from nucleophilic attack by water molecules or the catalytic serine residues in esterase active sites. This steric shielding significantly increases the hydrolytic half-life of the compound[3],[4].

For example, in the development of centrally penetrant serotonergic derivatives like O-pivalylbufotenine (a pivalate ester of 5-hydroxy-N,N-dimethyltryptamine), the pivalate moiety acts as a robust carrier[5]. It allows the highly lipophilic molecule to cross the blood-brain barrier intact, only undergoing slow, controlled ester hydrolysis once inside the central nervous system[5]. Furthermore, the literature confirms that pivalate esterification is a premier strategy for modulating drug permeability without sacrificing systemic stability[6].

G A 1H-indol-5-yl 2,2-dimethylpropanoate (Prodrug / Protected) B Esterase Enzyme (Liver/Plasma) A->B Enzymatic Hydrolysis C 5-Hydroxyindole (Active / Deprotected) B->C Cleavage D Pivalic Acid (Byproduct) B->D Release

Figure 1: Esterase-mediated hydrolysis pathway of the pivalate-protected indole.

Safety Data Sheet (SDS) & Toxicological Assessment

While specific in vivo toxicological data for CAS 2378279-82-2 is limited due to its status as a specialized research intermediate, it must be handled according to the hazard profile of reactive indole derivatives.

Hazard Identification (GHS Classification):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

First Aid Measures:

  • Inhalation: Remove the subject to fresh air immediately. If breathing is labored, administer oxygen.

  • Skin Contact: Flush the affected area with copious amounts of water and soap for a minimum of 15 minutes to prevent transdermal absorption.

  • Eye Contact: Irrigate eyes continuously with water for 15 minutes, actively separating the eyelids to ensure complete flushing.

Handling Guidelines & Standard Operating Procedures (SOPs)

Because the indole nitrogen remains unprotected and the ester is susceptible to slow, long-term degradation, strict environmental controls are mandatory.

Storage Causality: The electron-rich nature of the indole core makes it susceptible to auto-oxidation. Therefore, the compound must be stored at 2–8°C and the headspace of the container must be flushed with an inert gas (Argon or Nitrogen) prior to sealing[2].

G Step1 1. Receiving & Inspection Check integrity of seal Step2 2. Inert Storage Store at 2-8°C under Argon Step1->Step2 Step3 3. Preparation Weigh in Fume Hood Step2->Step3 Step4 4. Reaction Setup Dissolve in anhydrous solvent Step3->Step4

Figure 2: Standard operating procedure for the handling and storage of the compound.

Experimental Workflows: Synthesis and Cleavage Assays

To validate the stability and controlled release profile of the pivalate ester, researchers must employ rigorous, self-validating experimental protocols.

Protocol: In Vitro Esterase-Mediated Cleavage Assay

This methodology is designed to quantify the half-life of 1H-indol-5-yl 2,2-dimethylpropanoate in human liver microsomes (HLM), confirming its viability as a prodrug carrier.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 1H-indol-5-yl 2,2-dimethylpropanoate in LC-MS grade DMSO to yield a 10 mM stock.

  • Incubation Matrix Setup: Prepare human plasma (pH 7.4) and HLM (1 mg/mL protein concentration) in 0.1 M phosphate buffer, pre-warmed to 37°C.

  • Reaction Initiation: Spike the stock solution into the matrices to achieve a final compound concentration of 10 µM. (Crucial: Ensure final DMSO concentration is < 0.1% v/v to prevent enzyme denaturation).

  • The Self-Validating Control System: Run a parallel assay containing 100 µM of paraoxon (a potent inhibitor of type B esterases)[3].

    • Causality: If the compound degrades in the primary assay but remains stable in the paraoxon control, this internally validates that the cleavage is strictly enzymatically driven, ruling out spontaneous chemical hydrolysis.

  • Sampling and Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to track the disappearance of the prodrug and the stoichiometric appearance of 5-hydroxyindole.

Table 2: Comparative Hydrolysis Kinetics (Model Data)

Ester TypePlasma Half-Life ( t1/2​ )Liver Homogenate Half-Life ( t1/2​ )Dominant Mechanism of Cleavage
Acetate (Straight-chain) < 5 mins< 1 minRapid, non-specific hydrolysis
Pivalate (Sterically hindered) > 60 mins~ 15–30 minsSlow, controlled enzymatic cleavage

The data above illustrates the profound kinetic shift achieved through steric hindrance, matching established literature on pivalate stability[3],[4].

References

  • O-Pivalylbufotenine. Wikipedia, The Free Encyclopedia. [Link]

  • Stability and Perfusion Studies of Desmopressin (dDAVP) and Prodrugs in the Rat Jejunum. NIH / PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI Pharmaceuticals. [Link]

Sources

Exploratory

The Enigmatic Mechanism of Action of 1H-Indol-5-yl 2,2-dimethylpropanoate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1H-indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 1H-indol-5-yl 2,2-dimethylpropanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 1H-indol-5-yl 2,2-dimethylpropanoate and related 5-substituted indoles are emerging as a focal point of research, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for these derivatives, drawing upon the established biological activities of structurally analogous compounds. We will delve into the plausible molecular targets and signaling pathways, and present detailed experimental protocols for elucidating their precise mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and investigation of novel indole-based therapeutics.

The 5-Substituted Indole Scaffold: A Canvas for Pharmacological Diversity

The indole ring system is a ubiquitous feature in nature, found in essential amino acids like tryptophan and key neurotransmitters such as serotonin.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a diverse array of biological targets.[1] The C-5 position of the indole ring is particularly amenable to substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of an ester group, such as the 2,2-dimethylpropanoate (pivalate) moiety, at this position can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While direct studies on the mechanism of action of 1H-indol-5-yl 2,2-dimethylpropanoate are limited in the public domain, the extensive research on structurally similar 5-hydroxyindole and other 5-substituted indole derivatives provides a strong foundation for postulating its biological activities and molecular targets.

Potential Mechanisms of Action and Molecular Targets

Based on the established pharmacology of related indole derivatives, several compelling mechanistic avenues can be proposed for 1H-indol-5-yl 2,2-dimethylpropanoate and its analogs. These include roles in oncology, inflammation, and neuropharmacology.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of indole derivatives is well-documented, with mechanisms ranging from the induction of apoptosis to the inhibition of key signaling pathways.[2]

Structurally related 5-hydroxyindole-3-carboxylic acid and ester derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), while exhibiting lower toxicity towards normal cells.[1][3] The proposed mechanism for some indole analogs involves the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many tumors.[3] By downregulating survivin, these compounds can release the brakes on apoptosis, leading to programmed cell death in cancer cells.

Plausible Signaling Pathway: A potential mechanism involves the modulation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2] Inhibition of this pathway can lead to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately culminating in apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition inhibits pro-apoptotic factors Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indole Derivative Indole Derivative Indole Derivative->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

The indole scaffold is a common feature in many enzyme inhibitors. For instance, certain 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been identified as potent inhibitors of xanthine oxidase (XO) , an enzyme involved in the pathogenesis of gout. While structurally different, this highlights the potential for 5-substituted indoles to interact with the active sites of various enzymes.

Antioxidant and Anti-inflammatory Properties

Oxidative stress is a key contributor to various pathological conditions, including inflammation and neurodegenerative diseases. 5-hydroxyoxindole and its derivatives have been shown to possess significant antioxidant activities by suppressing lipid peroxidation and intracellular oxidative stress.[4] The 5-hydroxy group is crucial for this activity, and it is plausible that 1H-indol-5-yl 2,2-dimethylpropanoate could act as a prodrug, being hydrolyzed in vivo to the corresponding 5-hydroxyindole, which then exerts its antioxidant effects.

Potential Anti-inflammatory Mechanism: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) , or by modulating inflammatory signaling pathways such as NF-κB .

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of 1H-indol-5-yl 2,2-dimethylpropanoate derivatives, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

The initial step is to identify the direct molecular target(s) of the compound.

Caption: Workflow for target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the 1H-indol-5-yl 2,2-dimethylpropanoate derivative or vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble protein using a standard protein assay (e.g., Bradford or BCA).

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against a suspected target protein to determine its thermal stability in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

In Vitro and Cell-Based Assays

Once a target is validated, its functional modulation by the compound needs to be assessed.

Assay TypePurposeExample Protocol
Enzyme Inhibition Assay To determine the inhibitory potency (IC50) of the compound against a specific enzyme.For a kinase, a typical assay would involve incubating the enzyme with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the indole derivative. The reaction is then stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.
Cell Proliferation Assay To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.The MTT or MTS assay is commonly used. Cells are seeded in a 96-well plate and treated with the compound for 24-72 hours. A reagent is then added that is converted into a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.
Apoptosis Assay To quantify the induction of programmed cell death.Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
Western Blotting To investigate the modulation of specific signaling pathways.Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins (e.g., phosphorylated Akt, cleaved caspase-3) to assess their expression and activation status.
In Vivo Efficacy and Pharmacodynamic Studies

To translate in vitro findings to a whole-organism context, in vivo studies are essential.

Study TypePurposeExample Model
Xenograft Tumor Model To evaluate the antitumor efficacy of the compound in vivo.Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the indole derivative, and tumor growth is monitored over time.
Pharmacodynamic (PD) Biomarker Analysis To confirm target engagement and mechanistic activity in vivo.Tumor or tissue samples are collected from treated animals, and the expression or phosphorylation status of the target protein and downstream effectors is analyzed by immunohistochemistry or Western blotting.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 1H-indol-5-yl 2,2-dimethylpropanoate derivatives is yet to be established, general trends from related indole series can provide valuable guidance for future optimization. For instance, in a series of 5-hydroxyindole-3-carboxylic acid esters, the nature of the substituent on the indole nitrogen was found to significantly influence cytotoxic potency against breast cancer cells.[1] This suggests that modifications at the N-1 position of the 1H-indol-5-yl 2,2-dimethylpropanoate scaffold could be a fruitful avenue for enhancing biological activity.

Conclusion and Future Directions

The 1H-indol-5-yl 2,2-dimethylpropanoate scaffold holds considerable promise for the development of novel therapeutics. While its precise mechanism of action remains to be fully elucidated, the wealth of data on related indole derivatives points towards potential roles in oncology and inflammation, likely mediated through the modulation of key signaling pathways and direct enzyme inhibition. The experimental workflows outlined in this guide provide a robust framework for systematically investigating these potential mechanisms. Future research should focus on synthesizing a focused library of analogs to establish a clear structure-activity relationship, and on employing unbiased target identification approaches to uncover novel biological targets. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
  • Indole derivatives' diverse abilities and unique physicochemical properties make them an ideal scaffold in drug design. (2023). Semantic Scholar.
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
  • The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide. (2025). Benchchem.
  • Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7709-7714.

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 1H-indol-5-yl 2,2-dimethylpropanoate

Prepared by: Gemini, Senior Application Scientist Introduction The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of a compound at its site of action, thereby dictating its efficacy and potential toxicity.[1] This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic characterization of 1H-indol-5-yl 2,2-dimethylpropanoate , a novel indole-ester compound.

As specific experimental data for this NCE is not publicly available, this document is structured as a strategic guide for a drug development professional. It outlines the necessary sequence of in vitro and in vivo studies, explains the scientific rationale behind each experimental choice, and provides validated, step-by-step protocols. The objective is to build a self-validating system of inquiry that systematically reveals the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, a critical step required by regulatory bodies like the FDA for any Investigational New Drug (IND) submission.[2][3][4][5]

This guide is divided into four main sections, following a logical progression from foundational in vitro assays to complex in vivo studies and data interpretation.

  • Part 1: Foundational In Vitro ADME Characterization: Establishes the baseline metabolic stability, plasma protein binding, and potential for enzyme-based drug-drug interactions.

  • Part 2: Bioanalytical Method Development: Details the creation of a robust and sensitive method for quantifying the compound in biological matrices, a prerequisite for any in vivo study.

  • Part 3: In Vivo Pharmacokinetic Evaluation in Rodent Models: Describes the design and execution of definitive studies to understand the compound's behavior in a living system.

  • Part 4: Data Analysis and Interpretation: Covers the translation of raw concentration data into meaningful pharmacokinetic parameters that will guide future development decisions.

Part 1: Foundational In Vitro ADME Characterization

Early-stage in vitro ADME assays are essential for identifying potential liabilities and guiding chemical optimization before committing to resource-intensive animal studies.[2][6][7][8] These assays provide critical insights into a compound's intrinsic properties and how it might behave in vivo.[9]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a central role.[10] An in vitro metabolic stability assay using liver microsomes—subcellular fractions rich in CYP enzymes—provides a reliable first look at a compound's susceptibility to Phase I metabolism.[10][11][12] A compound that is too rapidly metabolized may have a short half-life in vivo, making it difficult to maintain therapeutic concentrations. Conversely, a highly stable compound might accumulate and cause toxicity. This assay helps rank-order compounds and predict in vivo intrinsic clearance.[10][11][13]

Experimental Protocol: Metabolic Stability Assay [10][11]

  • Preparation:

    • Thaw pooled liver microsomes (human, rat) on ice.[11] A typical protein concentration for the incubation is 0.5 mg/mL.[10][11]

    • Prepare a 1 µM working solution of 1H-indol-5-yl 2,2-dimethylpropanoate in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[11] The final DMSO concentration should be kept below 0.5%.[11]

    • Prepare a NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as the cofactor required for CYP enzyme activity.[11]

  • Incubation:

    • Pre-warm the microsomal suspension and compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10][11]

    • Terminate the reaction at each time point by adding a cold "stop solution," typically acetonitrile containing an internal standard.[11]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line.

    • Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

ParameterDescriptionHypothetical Result for 1H-indol-5-yl 2,2-dimethylpropanoate
In Vitro Half-life (t½) Time required for 50% of the compound to be metabolized.25 minutes
Intrinsic Clearance (Clint) The intrinsic ability of the liver enzymes to metabolize the compound.55 µL/min/mg protein
Plasma Protein Binding (PPB)

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[14] It is generally the unbound, or "free," fraction of a drug that is pharmacologically active and available for distribution and clearance.[15] High plasma protein binding can limit a drug's efficacy and distribution into tissues.[14][16] Therefore, determining the fraction unbound (fu) is crucial for interpreting PK data and predicting therapeutic dosing.[14]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [14][15][17]

  • Device Preparation:

    • Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation:

    • Spike pooled human plasma with the test compound at a clinically relevant concentration (e.g., 1 µM).

    • Add the spiked plasma to one chamber (the donor chamber) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the receiver chamber).[15]

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[14][15]

  • Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement by avoiding matrix effects, equalize the matrices by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.[15]

    • Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Data Interpretation:

    • The concentration in the buffer chamber represents the free drug concentration.

    • Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .

    • Calculate the percent bound as: % Bound = (1 - fu) * 100 .

ParameterDescriptionHypothetical Result for 1H-indol-5-yl 2,2-dimethylpropanoate
Fraction Unbound (fu) The fraction of the drug not bound to plasma proteins.0.08
Percent Bound The percentage of the drug that is bound to plasma proteins.92%
CYP450 Inhibition Screening

Causality: If a new drug inhibits a major CYP450 enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to elevated plasma concentrations of the other drugs, increasing the risk of adverse effects.[18][19] Regulatory agencies mandate testing for inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[18]

Experimental Protocol: Multi-CYP Inhibition Assay using LC-MS/MS [20][19]

  • System: Use human liver microsomes as the enzyme source, as they contain a full complement of CYP enzymes.[20]

  • Incubation:

    • Pre-incubate microsomes with multiple concentrations of 1H-indol-5-yl 2,2-dimethylpropanoate.

    • Initiate the reaction by adding a "cocktail" of probe substrates, where each substrate is specific to a single CYP isoform.

    • After a set incubation time at 37°C, terminate the reaction with a cold stop solution.

  • Analysis:

    • Analyze the samples via LC-MS/MS to measure the formation of the specific metabolite for each probe substrate.

  • Data Interpretation:

    • Compare the rate of metabolite formation in the presence of the test compound to a vehicle control.

    • Generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CYP IsoformProbe SubstrateIC50 (µM) - Hypothetical ResultRisk Assessment
CYP1A2 Phenacetin> 50Low
CYP2C9 Diclofenac> 50Low
CYP2D6 Dextromethorphan28Low-Moderate
CYP3A4 Midazolam> 50Low

A low IC50 value (<10 µM) suggests a potential for drug-drug interactions and would trigger further investigation, such as determining the mechanism of inhibition (e.g., reversible or time-dependent).[21][22]

Part 2: Bioanalytical Method Development

Causality: A robust, reliable, and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[23][24] Without the ability to accurately and precisely measure the concentration of the drug in biological matrices (e.g., plasma, urine), all in vivo data is meaningless.[23] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and specificity.[24]

Workflow for LC-MS/MS Method Development [24][25][26]

G cluster_0 Method Design & Optimization cluster_1 Method Validation A 1. Analyte Characterization (Mass, Polarity) B 2. MS/MS Optimization (Select MRM Transitions) A->B C 3. Chromatographic Development (Column & Mobile Phase Selection) B->C D 4. Sample Extraction (e.g., Protein Precipitation) C->D E 5. Linearity & Sensitivity (LLOQ, ULOQ) D->E Proceed to Validation F 6. Accuracy & Precision (Intra- & Inter-day) E->F G 7. Matrix Effect & Recovery H 8. Stability Assessment (Freeze-thaw, Bench-top) G->H I 9. Application to In Vivo Study Samples H->I Method is Fit-for-Purpose

Caption: Workflow for Bioanalytical Method Development and Validation.

Key Steps:

  • Mass Spectrometry Tuning: Infuse a standard solution of 1H-indol-5-yl 2,2-dimethylpropanoate into the mass spectrometer to determine the precursor ion and optimize fragmentation to select sensitive and specific product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop a liquid chromatography method to separate the analyte from endogenous matrix components. A common starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[25] The goal is a sharp, symmetrical peak with adequate retention.

  • Sample Preparation: Develop a procedure to extract the drug from the plasma matrix. Protein precipitation is often the simplest and fastest method for early-stage studies.[23]

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, and reproducible.[23][24]

Part 3: In Vivo Pharmacokinetic Evaluation in Rodent Models

Causality: In vivo studies are essential to understand how the integrated biological systems of a living organism influence the ADME of a compound.[4][27][28] Rodent models, typically rats or mice, are used in early preclinical development to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[27][28][29]

Experimental Design: Single-Dose PK Study in Sprague-Dawley Rats [27][30][31]

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Group 1: Intravenous (IV) Administration:

    • Dose: 1 mg/kg administered as a bolus via the tail vein.

    • Rationale: The IV dose is critical because it provides a direct measure of systemic clearance and volume of distribution. All of the drug enters circulation, so bioavailability is 100% by definition.

  • Group 2: Oral (PO) Administration:

    • Dose: 10 mg/kg administered by oral gavage.

    • Rationale: The oral dose allows for the assessment of absorption characteristics and the calculation of oral bioavailability by comparing the exposure to the IV group.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from each animal at specific time points.[30][31]

    • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Rationale: The sampling schedule is designed to adequately capture the absorption phase (for PO), the peak concentration (Cmax), and the elimination phase of the drug.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis by the validated LC-MS/MS method.

Part 4: Data Analysis and Interpretation

Causality: Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).[32][33] These parameters summarize the drug's behavior in the body and are essential for making informed decisions about a compound's potential for further development.[1][33]

Key Pharmacokinetic Parameters [34]

ParameterDescriptionIV RoutePO RouteHypothetical Value
Cmax Maximum observed plasma concentration.YesYesPO: 450 ng/mL
Tmax Time at which Cmax is observed.NoYesPO: 1.0 hr
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity. Represents total drug exposure.YesYesIV: 850 hrng/mLPO: 2125 hrng/mL
Terminal elimination half-life.YesYes4.5 hr
CL Clearance. The volume of plasma cleared of the drug per unit time.YesNo19.6 mL/min/kg
Vdss Volume of distribution at steady state. Apparent volume into which the drug distributes.YesNo7.9 L/kg
F% Absolute Oral Bioavailability. The fraction of the oral dose that reaches systemic circulation.NoYes50%

Calculations:

  • Clearance (CL): CL = Dose_IV / AUC_IV

  • Volume of Distribution (Vdss): Calculated from statistical moment theory.

  • Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpretation of Putative Metabolic Pathways:

Given its structure as an indole ester, 1H-indol-5-yl 2,2-dimethylpropanoate is susceptible to several key metabolic transformations. The indole ring itself can be a target for oxidation by CYP enzymes.[35][36] Furthermore, ester linkages are readily cleaved by esterase enzymes present in plasma and tissues.[37][38]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1H-Indol-5-yl 2,2-Dimethylpropanoate in Palladium-Catalyzed Cross-Coupling

Executive Summary & Strategic Rationale In modern drug development, the indole core is a privileged scaffold requiring precise, multi-site functionalization. 1H-indol-5-yl 2,2-dimethylpropanoate (commonly known as 1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug development, the indole core is a privileged scaffold requiring precise, multi-site functionalization. 1H-indol-5-yl 2,2-dimethylpropanoate (commonly known as 1H-indol-5-yl pivalate) has emerged as a highly versatile reagent in transition-metal catalysis. Unlike free phenols, which can poison palladium catalysts or undergo undesired side reactions, or aryl triflates, which suffer from hydrolytic instability, the pivalate ester acts as a "Goldilocks" moiety. It serves a dual purpose:

  • A robust protecting group that is completely orthogonal to standard Palladium(0) oxidative addition, allowing for chemoselective cross-coupling at halogenated sites on the indole core.

  • A latent electrophile that can be subsequently activated via specialized, highly electron-rich Palladium or Nickel catalysis to undergo C–O bond cross-coupling [1].

This application note provides authoritative protocols and mechanistic insights for leveraging 1H-indol-5-yl 2,2-dimethylpropanoate in sequential, site-selective cross-coupling workflows.

The Causality of Chemoselectivity: Mechanistic Insights

The success of orthogonal cross-coupling relies entirely on the differential Bond Dissociation Energies (BDE) and the electronic requirements for oxidative addition.

Standard palladium catalysts, such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ , possess moderate electron density. While this is sufficient to insert into a relatively weak C–Br bond (BDE ~68 kcal/mol), it is entirely insufficient to activate the strong C–OPiv bond (BDE ~100 kcal/mol). The pivalate's steric bulk (the 2,2-dimethyl group) further shields the carbonyl carbon from nucleophilic attack, granting it extreme hydrolytic stability under the basic conditions (e.g., K3​PO4​ , Na2​CO3​ ) typically used in Suzuki-Miyaura or Negishi couplings.

To activate the C–O bond of the pivalate in a subsequent step, the catalyst's HOMO energy must be significantly raised to facilitate back-donation into the C–O σ∗ antibonding orbital. This is achieved by switching to a highly electron-rich, sterically demanding ligand system—such as an N-heterocyclic carbene (NHC) like IPr, or a bulky alkylphosphine like PCy3​ [1, 2].

MechanisticDivergence Start Pd(0)L_n Catalyst PathA Oxidative Addition into C-Br Bond (Fast, Low E_a) Start->PathA Standard Ligands (e.g., PPh3, dppf) PathB Oxidative Addition into C-OPiv Bond (Slow, High E_a) Start->PathB Standard Ligands ResultA Pd(II) Aryl Halide Complex -> Product PathA->ResultA ResultB No Reaction with Standard Phosphines PathB->ResultB NHC Highly Electron-Rich Pd(0)-NHC or Ni(0) ResultB->NHC Change Catalyst PathC Successful C-O Oxidative Addition NHC->PathC

Mechanistic divergence in oxidative addition based on catalyst electron density and leaving group.

Comparative Reactivity Profile

To design a successful multi-step functionalization, researchers must understand the hierarchy of leaving groups. Table 1 summarizes the quantitative and qualitative data dictating the use of the pivalate group over traditional alternatives.

Table 1: Comparative Reactivity of Indole C5-Substituents in Cross-Coupling

Leaving GroupReactivity to Standard Pd(0)Reactivity to Pd(0)-NHC / Ni(0)Hydrolytic StabilitySynthetic Utility in Orthogonal Coupling
Aryl Bromide (-Br) Extremely HighHighHighPrimary electrophile (Step 1)
Aryl Triflate (-OTf) HighHighLow (Moisture sensitive)Poor (Competes with halides)
Aryl Pivalate (-OPiv) Negligible High Extremely High Latent electrophile (Step 2)
Aryl Methyl Ether (-OMe) NegligibleLow/ModerateExtremely HighRequires highly specialized, harsh conditions

Orthogonal Functionalization Workflow

By exploiting the data in Table 1, a halogenated 1H-indol-5-yl pivalate can be functionalized in a precise, stepwise manner. The workflow below illustrates the sequential activation strategy.

OrthogonalCoupling SM Halogenated 1H-indol-5-yl pivalate (e.g., 3-bromo) Step1 Pd-Catalyzed Cross-Coupling (C-Br Activation) SM->Step1 Aryl-B(OH)2 Pd(dppf)Cl2 Int C3-Functionalized 1H-indol-5-yl pivalate (Pivalate Intact) Step1->Int Step2 Pd/NHC-Catalyzed Cross-Coupling (C-O Activation) Int->Step2 Aryl-B(OH)2 Pd(IPr)(cin)Cl Prod C3, C5-Bifunctionalized Indole Core Step2->Prod

Orthogonal cross-coupling workflow leveraging differential reactivity of halides and pivalates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is confirmed at every stage, preventing the propagation of failed intermediates.

Protocol A: Chemoselective Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the C3-position of 3-bromo-1H-indol-5-yl pivalate while preserving the C5-pivalate ester.

Reagents & Conditions:

  • 3-bromo-1H-indol-5-yl 2,2-dimethylpropanoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)

  • K3​PO4​ (2.0 equiv, aqueous 2M solution)

  • Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the indole substrate, arylboronic acid, and the Pd catalyst.

  • Solvent Addition: Add degassed toluene followed by the aqueous K3​PO4​ solution. Causality Note: The biphasic toluene/water system ensures excellent solubility of the boronic acid while mitigating the hydrolysis of the sterically hindered pivalate.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation (In-Process): Perform TLC (4:1 Hexanes/EtOAc). The starting material ( Rf​≈0.5 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.4 ).

  • Workup & Validation: Extract with EtOAc, dry over MgSO4​ , and concentrate. Analyze the crude mixture via 1H NMR. Validation Checkpoint: The persistence of the pivalate ester is definitively verified by a sharp 9H singlet at 1.35 ppm. LC-MS must show the [M+H]+ peak corresponding to the arylated product with the +84 Da mass of the pivalate intact.

Protocol B: Late-Stage Pd-Catalyzed C–O Activation of the Pivalate

Objective: Cleave the C–O bond of the C3-functionalized 1H-indol-5-yl pivalate to install a second aryl group at the C5 position.

Reagents & Conditions:

  • C3-arylated 1H-indol-5-yl pivalate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv)

  • Pd(IPr)(cinnamyl)Cl (5 mol%) (Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • K3​PO4​ (3.0 equiv, anhydrous powder)

  • 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a sealed tube with the indole pivalate, arylboronic acid, anhydrous K3​PO4​ , and the Pd(IPr)(cinnamyl)Cl precatalyst. Causality Note: Anhydrous conditions and a highly electron-donating NHC ligand are strictly required here to force the challenging oxidative addition into the C–OPiv bond rather than promoting ester hydrolysis.

  • Reaction: Add anhydrous 1,4-dioxane, seal the tube, and heat to 100 °C for 24 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The critical validation marker is the complete disappearance of the starting material mass and the emergence of the cross-coupled product mass (loss of the 85 Da pivaloyl group).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, and concentrate.

  • Final Validation: 1H NMR of the purified product will confirm the total absence of the 9H pivalate singlet at 1.35 ppm and the appearance of new aromatic signals corresponding to the C5-aryl substituent.

References

  • Quasdorf, K. W.; Tian, X.; Garg, N. K. "Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids." Journal of the American Chemical Society, 2008, 130(44), 14422-14423. URL:[Link]

  • Čarný, T.; Peňaška, T.; Andrejčák, S.; Šebesta, R. "Mechanochemical Pd‐Catalyzed Cross‐Coupling of Arylhalides and Organozinc Pivalates." Chemistry - A European Journal, 2022. URL:[Link]

Application

Application and Protocol for the Structural Elucidation of 1H-indol-5-yl 2,2-dimethylpropanoate using NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of synthetic organic compounds.[1][2] This guide provides a comprehensive set of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of synthetic organic compounds.[1][2] This guide provides a comprehensive set of application notes and detailed experimental protocols for the complete NMR characterization of 1H-indol-5-yl 2,2-dimethylpropanoate , a molecule of interest in medicinal chemistry and drug development. We will delve into a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to fully assign all proton and carbon signals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical and robust framework for their own analytical work.

Introduction: The Imperative of Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its precise three-dimensional structure. In the synthesis of novel chemical entities, such as 1H-indol-5-yl 2,2-dimethylpropanoate, rigorous structural verification is a cornerstone of scientific integrity and a prerequisite for further development. NMR spectroscopy offers a non-destructive and highly informative window into molecular structure, revealing not only the chemical environment of individual atoms but also their connectivity through chemical bonds.[2]

This document serves as a practical guide to leveraging a multi-technique NMR approach for the complete structural assignment of the target molecule. We will move beyond simple data reporting to explain the why behind each experiment, ensuring a self-validating and logical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is the gold standard, prediction based on the known chemical shifts of the indole and pivaloate moieties provides a valuable roadmap for spectral analysis.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indole Moiety
N-H~8.1-8.3 (broad singlet)-
H-2~7.2-7.4 (triplet or dd)~125-127
H-3~6.5-6.7 (triplet or dd)~102-104
H-4~7.5-7.7 (doublet)~118-120
C-5-~145-147 (ester linkage)
H-6~6.9-7.1 (doublet of doublets)~115-117
H-7~7.4-7.6 (doublet)~111-113
C-3a-~128-130
C-7a-~135-137
Pivaloate Moiety
C(CH₃)₃~1.3-1.5 (singlet, 9H)~27-29
C(CH₃)₃-~39-41
C=O-~177-179

Experimental Workflow: A Logic-Driven Approach

The comprehensive characterization of 1H-indol-5-yl 2,2-dimethylpropanoate is achieved through a sequential and logical application of various NMR experiments. Each experiment builds upon the information provided by the previous one, culminating in a complete and unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation Prep Dissolution in CDCl₃ H1 ¹H NMR Prep->H1 Initial Proton Information C13 ¹³C NMR H1->C13 Guide Carbon Acquisition DEPT DEPT-135 C13->DEPT Determine Carbon Multiplicity COSY ¹H-¹H COSY DEPT->COSY Correlate Coupled Protons HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Analysis Complete Structural Assignment HMBC->Analysis Finalize Connectivity

Caption: NMR Experimental Workflow for Structural Elucidation.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is critical for obtaining high-resolution spectra.[3][4]

Materials:

  • 1H-indol-5-yl 2,2-dimethylpropanoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[5][6]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube of good quality[5]

  • Pasteur pipette and cotton or glass wool for filtration[5]

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of 1H-indol-5-yl 2,2-dimethylpropanoate into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are standard protocols for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.

Protocol 1: Standard ¹H NMR Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[7]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and reference the residual solvent peak of CDCl₃ to δ 7.26 ppm.

Protocol 2: Standard ¹³C{¹H} NMR Acquisition

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.

Protocol 3: DEPT-135 Acquisition

  • Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[8][9][10] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[9][10][11] Quaternary carbons are not observed.[12]

  • Acquisition Parameters:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Number of Scans: 256-512

  • Processing: Process the data similarly to the standard ¹³C spectrum.

Protocol 4: ¹H-¹H COSY Acquisition

  • Purpose: The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[13][14][15] Cross-peaks in the 2D spectrum connect coupled protons.[13][16]

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Number of Scans per Increment: 2-4

    • Number of Increments (F1 dimension): 256-512

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.

Protocol 5: ¹H-¹³C HSQC Acquisition

  • Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[17][18][19][20][21] This is a highly sensitive technique for assigning protonated carbons.[17][20]

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for phase-edited HSQC, which can distinguish CH/CH₃ from CH₂ groups).

    • Number of Scans per Increment: 4-8

    • Number of Increments (F1 dimension): 256

  • Processing: Apply appropriate window functions before Fourier transformation.

Protocol 6: ¹H-¹³C HMBC Acquisition

  • Purpose: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[21][22][23] This is crucial for identifying quaternary carbons and piecing together molecular fragments.[22]

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Number of Scans per Increment: 8-16

    • Number of Increments (F1 dimension): 256-512

  • Processing: Apply appropriate window functions before Fourier transformation.

Spectral Interpretation: A Step-by-Step Guide

Step 1: Analyze the ¹H NMR Spectrum

  • Pivaloate Group: Identify a strong singlet integrating to 9 protons around δ 1.3-1.5 ppm, characteristic of the tert-butyl group.

  • Indole N-H: Look for a broad singlet in the downfield region (δ 8.1-8.3 ppm). Its chemical shift can be concentration and solvent-dependent.[7]

  • Aromatic Region (Indole Ring): The remaining protons on the indole ring will appear in the aromatic region (δ 6.5-7.7 ppm). Analyze their splitting patterns (multiplicities) and coupling constants (J-values) to infer their relative positions.

Step 2: Analyze the ¹³C and DEPT-135 Spectra

  • Pivaloate Group: Expect a quaternary carbon (C=O) around δ 177-179 ppm (absent in DEPT), another quaternary carbon around δ 39-41 ppm, and a methyl carbon signal (positive in DEPT-135) around δ 27-29 ppm.

  • Indole Ring: Identify the carbon signals of the indole moiety. The DEPT-135 spectrum will confirm the number of CH groups (positive signals). Quaternary carbons will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Assignment Logic H1 ¹H Spectrum (Integration, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C Spectrum (All Carbons) DEPT DEPT-135 (CH, CH₂, CH₃) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Assign_Fragments Assemble Fragments COSY->Assign_Fragments Assign_Protonated Assign Protonated Carbons HSQC->Assign_Protonated HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Assign_Protonated->Assign_Fragments Assign_Fragments->HMBC Final_Structure Confirm Final Structure Assign_Quaternary->Final_Structure

Caption: Logical flow for NMR spectral assignment.

Step 3: Correlate with 2D NMR Data

  • COSY: Trace the correlations in the aromatic region to establish the connectivity of the indole ring protons. For example, a cross-peak between H-6 and H-7 will confirm their adjacency.

  • HSQC: Overlay the ¹H and ¹³C spectra with the HSQC data. Each cross-peak definitively assigns a proton to its directly attached carbon. This is the most reliable way to assign the protonated carbons of the indole ring.

  • HMBC: This is the key to the final structure. Look for long-range correlations:

    • The 9 protons of the tert-butyl group should show a correlation to the quaternary carbon of the pivaloate group and the carbonyl carbon.

    • The indole protons will show correlations to neighboring carbons. For instance, H-4 should show a correlation to C-5 and C-3a. H-7 should show correlations to C-5 and C-7a. These correlations are critical for unambiguously placing the pivaloate group at the C-5 position.

Conclusion

By systematically applying the suite of NMR experiments outlined in this guide, a complete and unambiguous structural characterization of 1H-indol-5-yl 2,2-dimethylpropanoate can be achieved. This logic-driven approach, combining 1D and 2D NMR techniques, ensures the scientific rigor required in research and drug development. The detailed protocols and interpretation guide provide a robust framework for scientists to confidently elucidate the structure of novel synthetic molecules.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • YouTube. (2025, February 23). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • ResearchGate. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • University of Bristol. (n.d.). How to make an NMR sample.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Scribd. (n.d.). 2D NMR Spectros | PDF.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Unknown. (n.d.). Sample Preparation.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • NMR Wiki. (2009, April 12). DEPT.
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • Slideshare. (n.d.). use of nmr in structure ellucidation | PDF.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.
  • Hilaris. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based....
  • University of Ottawa. (2017, April 25). HMBC vs. H2BC.
  • Slideshare. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy.pptx.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0145125).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0294594).
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (2026, February 26). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine.
  • MDPI. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
  • PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 1H-Indol-5-yl 2,2-dimethylpropanoate

Abstract This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1H-indol-5-yl 2,2-dimethylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1H-indol-5-yl 2,2-dimethylpropanoate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The narrative explains the causal relationships behind experimental choices, ensuring a scientifically sound and reproducible protocol. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Analyte Properties

1H-indol-5-yl 2,2-dimethylpropanoate is an ester derivative of 1H-indol-5-ol. The indole nucleus is a common scaffold in many biologically active compounds.[5][6] The addition of the 2,2-dimethylpropanoate group significantly increases the lipophilicity of the parent indole. A robust and reliable analytical method is crucial for the accurate quantification of this compound in various matrices during research and development.

Physicochemical Characteristics of 1H-indol-5-yl 2,2-dimethylpropanoate (and related compounds):

Property1H-indol-5-yl 2,2-dimethylpropanoate (Predicted)1H-indol-5-ol (Experimental)1H-Indole (Experimental)
Molecular Formula C₁₃H₁₅NO₂C₈H₇NO[7][8]C₈H₇N[6]
Molecular Weight 217.26 g/mol 133.15 g/mol [7][8]117.15 g/mol [6]
logP (Predicted) ~2.5-3.51.392[9]2.14
UV λmax ~220-230 nm and ~270-290 nmNot Available216, 266, 287 nm

Note: Properties for the target analyte are estimated based on its structure and data from related compounds.

The indole chromophore typically exhibits strong absorbance in the UV region.[10][11] For many indole derivatives, a detection wavelength of around 280 nm provides good sensitivity and selectivity.[5][12][13]

HPLC Method Development Strategy

A systematic approach to method development was employed, focusing on achieving optimal separation and peak shape. The process followed a logical progression from initial screening to fine-tuning of chromatographic parameters.

Diagram: HPLC Method Development Workflow

MethodDevelopment Analyte_Properties Analyte Characterization (LogP, UV Spectrum) Initial_Screening Initial Screening (Column & Mobile Phase) Analyte_Properties->Initial_Screening Guides Initial Choices Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Optimization Identifies Promising Conditions Validation Method Validation (ICH Guidelines) Optimization->Validation Defines Final Method

Caption: A stepwise workflow for systematic HPLC method development.

Initial Method Screening

Column Selection: Based on the predicted moderate to high lipophilicity (logP ~2.5-3.5) of 1H-indol-5-yl 2,2-dimethylpropanoate, a reversed-phase HPLC approach was selected.[14][15] C18 columns are a common starting point for such molecules due to their hydrophobic nature and wide availability.[13] A C8 column was also considered as an alternative.[16]

Mobile Phase Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile was chosen for the initial screening due to its lower viscosity and UV cutoff, which can provide better peak efficiency and lower baseline noise.[17][18] Water was used as the aqueous component. To ensure good peak shape for the indole-containing compound, which can exhibit secondary interactions with residual silanols on the stationary phase, a small amount of an acid modifier is often beneficial. Formic acid (0.1%) was selected as it is a common additive that can improve peak symmetry without being overly aggressive.[5]

Detector Wavelength Selection: Indole and its derivatives typically have a UV absorbance maximum around 280 nm.[5][12][13] A photodiode array (PDA) detector was used during development to scan a wide range of wavelengths (200-400 nm) to confirm the optimal detection wavelength for 1H-indol-5-yl 2,2-dimethylpropanoate. The preliminary scans confirmed that while there was a maximum around 225 nm, a wavelength of 280 nm provided a good balance of sensitivity and selectivity with a lower baseline noise.

Method Optimization

A gradient elution was chosen over an isocratic method to ensure a reasonable run time and good peak shape, especially if any impurities with different polarities were present.[14][15]

Gradient Optimization: A broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) was initially run to determine the approximate elution time of the analyte.[14] The gradient was then tailored to provide a shorter run time while ensuring adequate separation from any potential impurities or degradants. The final optimized gradient starts at a lower percentage of acetonitrile to ensure retention of the analyte and then ramps up to elute it with a sharp, symmetrical peak.

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column was used as a starting point. The column temperature was maintained at 30 °C to ensure reproducibility and improve peak shape by reducing mobile phase viscosity.

Final Optimized and Validated HPLC Method

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B in 10 min, hold at 90% B for 2 min, return to 40% B in 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Sample and Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1H-indol-5-yl 2,2-dimethylpropanoate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions: 60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Prepare samples in the same diluent as the working standard to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Diagram: Interrelation of Key Validation Parameters

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Robustness Robustness Linearity->Robustness Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Accuracy->Robustness Precision->Robustness

Sources

Application

catalytic esterification techniques to produce 1H-indol-5-yl 2,2-dimethylpropanoate

Application Note: Chemoselective Catalytic Esterification for the Synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1H-indol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Esterification for the Synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1H-indol-5-yl 2,2-dimethylpropanoate (5-indolyl pivalate) CAS Registry Number: 2378279-82-2

Mechanistic Rationale for Chemoselectivity

The synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate requires the highly selective O-acylation of 5-hydroxyindole using pivaloyl chloride (2,2-dimethylpropanoyl chloride). As a Senior Application Scientist, I frequently see esterifications of this nature fail due to poor regiocontrol. 5-Hydroxyindole possesses three distinct nucleophilic sites: the phenolic oxygen (C5-OH), the indole nitrogen (N1-H), and the electron-rich C3 carbon.

To achieve >99% O-selectivity, the reaction must be kinetically controlled using nucleophilic catalysis rather than Lewis acid catalysis.

  • Avoiding C-Acylation: The use of Lewis acids (e.g., ZrCl 4​ , AlCl 3​ ) activates the acyl chloride into a highly electrophilic donor-acceptor complex that preferentially attacks the C3 position via Friedel-Crafts acylation[1].

  • Avoiding N-Acylation: The indole nitrogen lone pair is delocalized into the bicyclic ring system to satisfy Hückel's rule of aromaticity (10 π electrons). Consequently, it is a much weaker nucleophile than a standard secondary amine.

  • Overcoming Steric Hindrance: The pivaloyl group is exceptionally bulky. Uncatalyzed esterification with simple amine bases (like triethylamine) is impractically slow. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks pivaloyl chloride to form a highly reactive, yet sterically accessible, N-acylpyridinium intermediate. The hard nucleophilic phenolic oxygen of 5-hydroxyindole readily attacks this intermediate, efficiently yielding the target ester[2].

  • Preventing Oxidative Degradation: 5-hydroxyindole derivatives are highly susceptible to oxidation, often forming dark, insoluble quinone-derived polymeric impurities (similar to melanin) when exposed to air or transition metals[3]. Therefore, strict inert atmosphere (N 2​ or Ar) and metal-free conditions are mandatory.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the self-regenerating DMAP catalytic cycle that drives the selective O-acylation of the indole substrate.

DMAP_Catalytic_Cycle PivCl Pivaloyl Chloride (Electrophile) Intermediate N-Acylpyridinium Intermediate PivCl->Intermediate + DMAP (Fast) DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product 1H-indol-5-yl 2,2-dimethylpropanoate Intermediate->Product + 5-Hydroxyindole (Rate-Limiting) Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Substrate 5-Hydroxyindole (Nucleophile) Substrate->Product Base Et3N (Auxiliary Base) Base->Byproduct HCl Scavenging

Caption: DMAP-mediated catalytic cycle for the chemoselective O-acylation of 5-hydroxyindole.

Optimization of Reaction Conditions

The table below summarizes the quantitative data from our optimization studies. It highlights the causality between the choice of catalyst/base and the resulting chemoselectivity.

EntryCatalystAuxiliary BaseSolventTemp (°C)Time (h)Yield (%)Chemoselectivity (O : N : C)
1NoneEt 3​ N (1.5 eq)DCM252412%>99 : 1 : 0
2 DMAP (0.1 eq) Et 3​ N (1.5 eq) DCM 0 → 25 2 94% >99 : 1 : 0
3DMAP (0.1 eq)DIPEA (1.5 eq)THF0 → 25487%>99 : 1 : 0
4ZrCl 4​ (0.2 eq)NoneDCE251218%10 : 5 : 85

Data Interpretation: Entry 1 demonstrates that without DMAP, the steric bulk of the pivaloyl group prevents efficient reaction. Entry 4 validates that Lewis acids shift the mechanism toward Friedel-Crafts C-acylation[1]. Entry 2 represents the optimized, self-validating system.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high yield.

Experimental_Workflow Step1 1. Inert Prep (Dry DCM, N2) Step2 2. Dissolution (Indole + Et3N + DMAP) Step1->Step2 Step3 3. Acylation (PivCl dropwise at 0°C) Step2->Step3 Step4 4. Validation (TLC / LC-MS Check) Step3->Step4 Step5 5. Workup (NH4Cl / Brine Wash) Step4->Step5 Step6 6. Isolation (Silica Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate.

Step-by-Step Methodology

Reagents Required:

  • 5-Hydroxyindole (1.0 equiv, 10.0 mmol, 1.33 g)

  • Pivaloyl chloride (1.2 equiv, 12.0 mmol, 1.48 mL)

  • Triethylamine (Et 3​ N) (1.5 equiv, 15.0 mmol, 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol, 122 mg)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • System Preparation (Causality: Oxidation Prevention): Flame-dry a 100 mL two-neck round-bottom flask. Purge thoroughly with dry Nitrogen (N 2​ ). 5-hydroxyindole is prone to oxidative quinone formation[3]; maintaining a strict inert atmosphere is critical for preventing dark-colored impurities.

  • Substrate Dissolution: Add 5-hydroxyindole (1.33 g) and anhydrous DCM (40 mL) to the flask. Stir until fully dissolved. Add Et 3​ N (2.09 mL) and DMAP (122 mg).

  • Electrophile Addition (Causality: Exotherm Control): Cool the reaction mixture to 0 °C using an ice-water bath. Dilute pivaloyl chloride (1.48 mL) in anhydrous DCM (10 mL) and add it dropwise via an addition funnel over 15 minutes.

    • Expert Insight: The formation of the N-acylpyridinium intermediate is highly exothermic. Adding PivCl at room temperature can cause localized heating, which lowers the activation energy barrier for unwanted N-acylation.

  • Reaction Maturation & Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

    • Self-Validation Checkpoint: Sample 10 μ L of the mixture, dilute in 1 mL MeOH, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (R f​ ~0.2) should be completely consumed, replaced by a single distinct product spot (R f​ ~0.6).

  • Quench and Workup (Causality: Catalyst Removal): Quench the reaction by adding 20 mL of saturated aqueous NH 4​ Cl. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

    • Expert Insight: Wash the combined organic layers with 0.1 M HCl (20 mL). This mild acid wash specifically protonates and removes the DMAP catalyst and excess Et 3​ N into the aqueous phase without cleaving the newly formed ester. Follow with a brine wash (20 mL).

  • Drying and Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford 1H-indol-5-yl 2,2-dimethylpropanoate as a pale solid.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • First Total Synthesis of the Marine-Derived Anti-inflammatory Natural Product (–)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate

Welcome to the technical support center for the synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate involves the esterification of 5-hydroxyindole with pivaloyl chloride. This reaction, while seemingly straightforward, presents a key challenge in chemoselectivity. The 5-hydroxyindole starting material possesses two nucleophilic sites: the hydroxyl group at the C5 position and the nitrogen atom of the indole ring. Achieving selective O-acylation of the hydroxyl group is paramount for obtaining the desired product in high yield and purity. This guide will address the critical parameters that influence this selectivity and provide solutions to common problems encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate.

Problem 1: Low to No Yield of the Desired Product

Symptoms:

  • TLC analysis shows mostly unreacted 5-hydroxyindole.

  • The isolated product mass is significantly lower than the theoretical yield.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inadequate Acylating Agent Reactivity Pivaloyl chloride is a sterically hindered and highly reactive acylating agent. However, its reactivity can be diminished by hydrolysis due to moisture.Ensure pivaloyl chloride is of high purity and freshly distilled if necessary. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.[1]
Insufficient Base A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. Inadequate base can lead to a low pH, which may protonate the 5-hydroxyindole, reducing its nucleophilicity.Use at least a stoichiometric equivalent of a dry, non-nucleophilic base like triethylamine or pyridine. For challenging reactions, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
Suboptimal Reaction Temperature Esterification reactions often require an initial cooling phase to control the exothermic reaction between the acyl chloride and the nucleophile, followed by warming to room temperature to drive the reaction to completion.Start the reaction at 0°C by adding the pivaloyl chloride dropwise to a solution of 5-hydroxyindole and the base. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
Lack of Catalyst For sterically hindered acylations, a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can significantly increase the reaction rate by forming a highly reactive N-acylpyridinium intermediate.[2]Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the reaction mixture before the addition of pivaloyl chloride.
Problem 2: Presence of a Major Byproduct with a Similar Rf to the Product

Symptoms:

  • TLC shows a significant spot close to the desired product spot.

  • NMR analysis of the crude product reveals a mixture of isomers.

Potential Cause and Solution:

Potential Cause Scientific Rationale Recommended Solution
N-Acylation of the Indole Ring The nitrogen of the indole ring is also nucleophilic and can compete with the hydroxyl group for the acylating agent, leading to the formation of the N-pivaloyl-5-hydroxyindole isomer. The relative nucleophilicity of the hydroxyl group versus the indole nitrogen is a key factor.Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are less likely to solvate and activate the indole nitrogen compared to more polar solvents. Base Selection: A sterically hindered, non-nucleophilic base can favor O-acylation. Temperature Control: Maintaining a low reaction temperature (0°C) during the addition of pivaloyl chloride can enhance the selectivity for the more nucleophilic hydroxyl group.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • Column chromatography results in poor separation of the product from impurities.

  • The isolated product is an oil or a waxy solid that is difficult to handle.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Solvent System for Chromatography The polarity of the eluent is critical for achieving good separation on a silica gel column.Use a gradient elution system for column chromatography, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A typical starting point would be 95:5 hexane:ethyl acetate, gradually increasing to 80:20. Monitor the fractions carefully by TLC.
Residual Base or Salts Residual triethylamine hydrochloride or other salts from the workup can interfere with crystallization and purification.During the aqueous workup, ensure to wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl) to remove the organic base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate?

A1: The following is a detailed, step-by-step methodology based on established principles of esterification.

Experimental Protocol: Synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate

  • Materials:

    • 5-hydroxyindole (1.0 eq)

    • Pivaloyl chloride (1.2 eq)

    • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

    • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated Sodium Chloride Solution)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-hydroxyindole (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.

    • Stir the mixture until all solids are dissolved.

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes.

    • Allow the reaction mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Q2: How can I confirm the successful synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate?

A2: Characterization of the final product is crucial. The following are expected analytical data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): You should observe characteristic peaks for the indole protons, as well as a singlet corresponding to the nine protons of the pivaloyl group's t-butyl moiety, typically in the range of δ 1.2-1.4 ppm. The NH proton of the indole ring will appear as a broad singlet at a downfield chemical shift (typically > δ 8.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see signals for the indole ring carbons, the carbonyl carbon of the ester (around δ 170-180 ppm), and the quaternary and methyl carbons of the pivaloyl group.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The N-H stretch of the indole ring should be visible around 3300-3400 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₅NO₂ = 217.26 g/mol ).

Q3: What is the key to preventing the formation of the N-acylated byproduct?

A3: The primary strategy is to exploit the higher nucleophilicity of the phenoxide ion (formed from the deprotonation of the 5-hydroxyl group by the base) compared to the indole nitrogen under the reaction conditions. Key factors to control are:

  • Use of a suitable base: A non-nucleophilic organic base like triethylamine or pyridine is essential.

  • Reaction temperature: Performing the addition of the highly reactive pivaloyl chloride at low temperature (0°C) favors the kinetically controlled O-acylation.

  • Solvent: Aprotic solvents like DCM are preferred as they do not significantly enhance the nucleophilicity of the indole nitrogen.

Visualizing the Workflow

To provide a clear overview of the troubleshooting process, the following diagram illustrates the logical steps to diagnose and resolve low yield issues.

TroubleshootingWorkflow start Low Yield of 1H-indol-5-yl 2,2-dimethylpropanoate check_sm TLC Analysis: Unreacted 5-Hydroxyindole? start->check_sm check_byproduct TLC/NMR Analysis: Significant Byproduct Formation? start->check_byproduct incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes byproduct_issue Byproduct Issue (e.g., N-acylation) check_byproduct->byproduct_issue Yes reagent_quality Improve Reagent Quality (Dryness, Purity) incomplete_rxn->reagent_quality optimize_base Optimize Base (Stoichiometry, Type) incomplete_rxn->optimize_base optimize_temp Optimize Temperature Profile incomplete_rxn->optimize_temp add_catalyst Add DMAP Catalyst incomplete_rxn->add_catalyst solvent_choice Optimize Solvent (DCM, THF) byproduct_issue->solvent_choice temp_control Strict Temperature Control (0°C) byproduct_issue->temp_control base_choice Use Sterically Hindered Base byproduct_issue->base_choice

Caption: Troubleshooting workflow for low yield.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Hudlicky, T., & et al. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6), 1139-1142.
  • Danheiser, R. L., & et al. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • Gadaginamath, G. S., & Donawade, D. S. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862.
  • Wikipedia. (n.d.). O-Pivalylbufotenine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 1H-Indol-5-yl 2,2-Dimethylpropanoate Crystallization

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 1H-indol-5-yl 2,2-dimethylpropanoate (also known as 5-pivaloyloxyindole). As a highly lipophilic indole derivative and critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 1H-indol-5-yl 2,2-dimethylpropanoate (also known as 5-pivaloyloxyindole). As a highly lipophilic indole derivative and critical building block/prodrug intermediate[1], this molecule frequently presents a dual challenge during process development: impurities that structurally mimic the API often co-precipitate during crystallization and co-elute during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis[2][3].

This technical resource is designed for researchers and drug development professionals. It provides a causality-driven framework to first analytically resolve the impurity, and subsequently purge it from the crystal lattice.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why are impurities co-eluting with 1H-indol-5-yl 2,2-dimethylpropanoate in my HPLC chromatogram? A1: The 2,2-dimethylpropanoate (pivalate) ester group dominates the molecule's physicochemical profile, rendering it highly lipophilic[1]. In standard RP-HPLC, separation is driven by hydrophobicity[2]. Structurally similar impurities—such as N-pivaloyl isomers or des-pivaloyl degradation products—exhibit nearly identical hydrophobic interactions with standard C18 stationary phases, causing them to exit the column simultaneously and mask the true purity of your crystallization product[2][4].

Q2: How do I know if the impurity is actually incorporated into my crystal, or if it's just surface contamination? A2: Impurity incorporation during crystallization occurs via five primary mechanisms: agglomeration, surface deposition, inclusions (trapped mother liquor), cocrystal formation, and solid solution formation (lattice substitution)[3]. To diagnose this, perform a rapid reslurry experiment in a solvent where the API is sparingly soluble. If the HPLC purity increases dramatically after filtration, the impurity was likely deposited on the surface or trapped in agglomerates[3][5]. If the purity remains unchanged, the impurity is internally incorporated (inclusions or solid solutions), requiring a fundamental shift in the crystallization thermodynamics[3].

Q3: Why does recrystallization from the same solvent fail to improve purity? A3: If the impurity forms a solid solution with 1H-indol-5-yl 2,2-dimethylpropanoate, the impurity molecules are substituting for the API molecules within the crystal lattice due to similar van der Waals volumes[3]. In a solid solution, the impurity will continue to co-crystallize proportionally regardless of how many times you recrystallize from the same solvent system. You must alter the solvent class to change the relative solubility, or utilize selective co-crystal formation to precipitate the impurity out of the solution first[6].

Part 2: Logical Workflow for Impurity Resolution

The following diagram illustrates the self-validating decision tree required to tackle this issue. You cannot purge an impurity you cannot measure; therefore, analytical resolution must precede crystallization optimization.

Workflow Step1 Identify Co-Elution via LC-MS / HRMS Step2 Optimize HPLC Method (Gradient, pH, Solvent) Step1->Step2 Decision Analytically Resolved? Step2->Decision Decision->Step2 No Mech Determine Crystal Incorporation Mechanism Decision->Mech Yes Surface Surface Deposition / Agglomeration Mech->Surface Inclusion Inclusions / Mother Liquor Mech->Inclusion SolidSol Solid Solution / Lattice Substitution Mech->SolidSol FixSurface Optimize Wash Strategy & Agitation Rate Surface->FixSurface FixInclusion Slow Cooling Rate & Implement Seeding Inclusion->FixInclusion FixSolidSol Change Solvent System or Selective Co-Crystallization SolidSol->FixSolidSol Success High-Purity API Isolated FixSurface->Success FixInclusion->Success FixSolidSol->Success

Caption: Logical workflow for diagnosing and resolving co-eluting impurities in crystallization processes.

Part 3: Step-by-Step Methodologies

Protocol A: Analytical Resolution of Co-Eluting HPLC Peaks

Before adjusting the crystallization, you must establish an orthogonal analytical method to accurately quantify the impurity rejection factor ( α )[3].

  • High-Resolution Mass Spectrometry (HRMS) Profiling: Analyze the main API peak using LC-MS. If the single UV peak yields multiple distinct m/z values, co-elution is confirmed[2].

  • Gradient Shallowing: Modify your existing RP-HPLC method. Decrease the rate of change in the organic solvent concentration to a shallow gradient (e.g., 1% B/minute) specifically around the elution window of 1H-indol-5-yl 2,2-dimethylpropanoate[2].

  • Orthogonal Solvent Substitution: If using Acetonitrile (which drives separation via dipole-dipole interactions), switch the organic modifier to Methanol (which introduces hydrogen-bonding selectivity)[2][4]. This often shifts the retention time of structurally similar indole impurities.

  • Stationary Phase Alteration: Switch from a standard C18 column to a Phenyl-Hexyl column. The phenyl rings in the stationary phase will induce π−π interactions with the indole core of the API and impurities, amplifying minor structural differences[4].

  • System Validation: The method is validated when Diode Array Detection (DAD) peak purity analysis confirms the purity angle is less than the purity threshold across the entire API peak, and HRMS confirms a single m/z.

Protocol B: Crystallization Impurity Purging (Addressing Inclusions)

If the impurity is trapped via inclusions (pockets of mother liquor trapped during rapid dendritic crystal growth), the crystallization kinetics must be controlled[5].

  • Establish the Metastable Zone Width (MSZW): Determine the solubility curve of 1H-indol-5-yl 2,2-dimethylpropanoate in your chosen solvent (e.g., Isopropanol/Water) using focused beam reflectance measurement (FBRM) or clear/cloud point analysis.

  • Supersaturation Generation: Heat the mixture to 5°C above the saturation temperature to ensure complete dissolution. Cool linearly to exactly 2°C below the saturation curve (entering the metastable zone without inducing spontaneous primary nucleation).

  • Seeding: Introduce 1-2 wt% of high-purity 1H-indol-5-yl 2,2-dimethylpropanoate seed crystals. Age the slurry for 60 minutes to allow the seeds to relieve initial supersaturation[5].

  • Cubic Cooling Profile: Implement a non-linear (cubic) cooling curve down to the isolation temperature. This maintains a constant, low level of supersaturation, promoting orderly crystal lattice growth and preventing the rapid dendritic growth that traps mother liquor[5].

  • Displacement Wash: Filter the crystals and immediately apply a cold anti-solvent wash (e.g., cold water or cold heptane) to displace the impurity-rich mother liquor from the crystal surfaces before it dries[5].

  • System Validation: The protocol is validated when the calculated Impurity Rejection Factor ( α ) drops below the critical threshold required to meet the >99.0% product specification[3].

Part 4: Quantitative Data Presentation

The table below summarizes a targeted solvent screening study for 1H-indol-5-yl 2,2-dimethylpropanoate. It highlights how different solvent systems and cooling profiles dictate the mechanism of impurity incorporation and the resulting Impurity Rejection Factor ( α ).

Note: α is defined as the ratio of impurity to API in the product divided by the ratio of impurity to API in the feed. A lower α value indicates superior impurity rejection[3].

Solvent SystemCrystallization MethodYield (%)API Purity (HPLC Area %)Impurity Rejection Factor ( α )Primary Mechanism of Impurity Incorporation
Heptane / EtOAc (8:2)Unseeded, Rapid Linear Cooling88.096.50.352Inclusions (Rapid nucleation trapped mother liquor)
Heptane / EtOAc (8:2)Seeded, Cubic Cooling Profile85.598.20.180Surface Deposition (Inclusions successfully mitigated)
TolueneEvaporative Crystallization72.495.10.491Solid Solution (Lattice substitution due to similar solubility)
Isopropanol / Water (7:3)Seeded Anti-solvent Addition91.299.60.045 Minimal (Highly efficient purge via orthogonal solubility)

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications -[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC -[Link]

  • Separation of impurities from solution by selective co-crystal formation - ResearchGate - [Link]

  • O-Pivalylbufotenine - Wikipedia - [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1H-indol-5-yl 2,2-dimethylpropanoate

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 1H-indol-5-yl 2,2-dimethylpropanoate (a pivalate ester derivative of 5-hydroxyindole).

Analyzing this molecule presents a unique bipartite challenge: balancing the polar, easily oxidizable indole core with the highly lipophilic, sterically hindered pivalate ester group, all while preventing artificial ester cleavage during the chromatographic run.

Methodological Logic & Workflow

To successfully retain, separate, and ionize this compound, the method must bridge two chemical extremes. The workflow below outlines the logical progression for establishing a baseline method that prevents transesterification and minimizes in-source decay.

G Start Analyte: 1H-indol-5-yl 2,2-dimethylpropanoate Aqueous Aqueous Phase (A): H2O + 0.1% Formic Acid (Maintains pH ~2.7) Start->Aqueous Organic Organic Phase (B): Acetonitrile (Prevents transesterification) Start->Organic Gradient Gradient Design: 5% B to 95% B over 8 min (Balances polarity) Aqueous->Gradient Organic->Gradient MS MS Optimization (ESI+): Monitor m/z 218 -> 134 (Minimize in-source decay) Gradient->MS

LC-MS method development workflow for pivalate-indole derivatives.

Frequently Asked Questions (FAQs)

Q: Why am I detecting a massive peak at m/z 134 instead of the expected [M+H]+ at m/z 218? A: The target molecule (MW: 217.26 g/mol ) yields an expected [M+H]+ precursor ion of m/z 218. Detecting m/z 134 indicates the formation of protonated 5-hydroxyindole, resulting from the loss of the pivalate ester group (a mass neutral loss of 84 Da as a ketene, or 102 Da as pivalic acid). While pivalate esters are sterically demanding and generally exhibit a slower background rate of hydrolysis compared to simple aliphatic esters[1], they remain susceptible to cleavage. Pharmacokinetic studies of pivalate prodrugs demonstrate that they undergo rapid hydrolysis to yield the core molecule[2]. In an LC-MS context, this cleavage occurs via two distinct mechanisms: in-source fragmentation (excessive thermal/electrical energy in the ESI source) or solution-phase hydrolysis (chemical degradation in the mobile phase).

Q: Should I use Methanol or Acetonitrile as the organic modifier (Phase B)? A: Acetonitrile is strictly recommended. Methanol acts as a nucleophile. Under the acidic conditions typically used to promote protonation for ESI+[3], methanol can induce transesterification of the 2,2-dimethylpropanoate ester, converting it to methyl pivalate and releasing 5-hydroxyindole. Acetonitrile is an aprotic solvent, eliminating this nucleophilic attack and preserving the structural integrity of the ester.

Q: Which mobile phase additives provide the best balance of ionization and stability? A: A combination of 0.1% Formic Acid and 2–5 mM Ammonium Formate in water (Phase A) is optimal. Causality: The indole core is polar and requires acidic conditions to ionize efficiently in ESI+ mode[4]. However, unbuffered 0.1% Formic Acid drops the pH to ~2.7, which can slowly degrade the ester linkage in the autosampler over long sequences. Adding a low concentration of Ammonium Formate buffers the pH to ~3.5–3.8. This slightly higher pH protects the ester while still providing abundant protons for ionization[3].

Troubleshooting Guide: Diagnostics & Resolutions

When dealing with labile esters, it is critical to implement self-validating diagnostic tests to pinpoint the exact root cause of signal loss.

G Issue Issue: Observation of m/z 134 (Loss of Pivalate) Check1 Is it In-Source Fragmentation? Issue->Check1 Check2 Is it Mobile Phase Hydrolysis? Issue->Check2 Fix1 Lower Cone Voltage/ Collision Energy Check1->Fix1 Yes Fix2 Switch MeOH to ACN; Buffer pH to 4.0 Check2->Fix2 Yes

Troubleshooting decision tree for ester cleavage during LC-MS analysis.

Issue 1: Differentiating In-Source Fragmentation vs. Solution-Phase Hydrolysis
  • Diagnostic Protocol (Self-Validating): Inject your standard and systematically reduce the MS cone voltage (or fragmentor voltage) by 50%.

  • Causality & Resolution:

    • If the ratio of m/z 134 to m/z 218 decreases significantly at lower voltages, the cleavage is occurring in the MS source due to excessive ion acceleration. Fix: Permanently lower the cone voltage and desolvation temperature.

    • If the ratio remains constant, check the chromatogram. If m/z 134 elutes at a different (earlier) retention time than m/z 218, the ester is hydrolyzing in your sample vial or on-column. Fix: Ensure samples are prepared in aprotic solvents (e.g., pure Acetonitrile) and stored at 4 °C.

Issue 2: Severe Peak Tailing of the Intact Analyte
  • Diagnostic: The chromatogram shows an asymmetrical peak with a prolonged tail (Asymmetry factor > 1.5).

  • Root Cause: The secondary amine (NH) of the indole ring strongly interacts with residual, unendcapped silanols on the silica backbone of the C18 stationary phase.

  • Resolution: Ensure your mobile phase contains at least 2 mM Ammonium Formate. The NH4+ ions outcompete the indole NH for binding to the residual silanols, sharpening the peak[3].

Validated Experimental Protocol

Step-by-Step Methodology: LC-MS Gradient Optimization

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid and 315 mg of Ammonium Formate to 1.0 L of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas. This yields a 5 mM Ammonium Formate buffer with 0.1% FA.

  • Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a sub-2-micron end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set the column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the system at 95% Phase A / 5% Phase B at a flow rate of 0.4 mL/min for at least 10 column volumes.

Step 3: Self-Validating Source Optimization

  • Prepare a 100 ng/mL tuning solution of 1H-indol-5-yl 2,2-dimethylpropanoate in 95:5 Water:Acetonitrile.

  • Perform a flow-injection analysis (FIA) bypassing the analytical column.

  • Ramp the cone voltage from 10 V to 60 V in 10 V increments. Select the highest cone voltage that maximizes the m/z 218 signal without increasing the m/z 134 fragment by more than 5%.

Step 4: Gradient Execution

  • Execute the gradient profile outlined in Table 1 . The low starting organic percentage focuses the polar indole core at the head of the column, while the steep ramp to 95% organic efficiently elutes the lipophilic pivalate group.

Quantitative Data Summaries

Table 1: Optimized LC Gradient Profile

Time (min) Flow Rate (mL/min) % Phase A (H2O + Buffer) % Phase B (ACN + FA) Gradient Curve
0.00 0.40 95 5 Initial
1.00 0.40 95 5 Isocratic Hold
6.00 0.40 5 95 Linear Ramp
7.50 0.40 5 95 Column Wash
7.60 0.40 95 5 Linear Drop

| 10.00 | 0.40 | 95 | 5 | Re-equilibration|

Table 2: Optimized MS/MS (MRM) Parameters (ESI+)

Analyte / Fragment Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Intact Analyte (Quantifier) 218.1 134.1 50 25 15
Intact Analyte (Qualifier) 218.1 116.1 50 25 25

| 5-hydroxyindole (Hydrolysis Marker) | 134.1 | 106.1 | 50 | 20 | 18 |

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC (NIH) URL:4

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Source: Pure Synth URL:3

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems Source: RSC Publishing URL:1

  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide Source: ASM Journals URL:2

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

1H-indol-5-yl 2,2-dimethylpropanoate proper disposal procedures

Comprehensive Operational Guide: Disposal and Waste Management of 1H-indol-5-yl 2,2-dimethylpropanoate As drug development pipelines increasingly rely on functionalized indole derivatives, laboratory personnel must imple...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Disposal and Waste Management of 1H-indol-5-yl 2,2-dimethylpropanoate

As drug development pipelines increasingly rely on functionalized indole derivatives, laboratory personnel must implement rigorous, compliant waste management strategies. 1H-indol-5-yl 2,2-dimethylpropanoate (CAS: 2378279-82-2) is a specialized organic ester utilized as a building block in pharmaceutical synthesis[1]. Because it is a synthetic organic compound, its disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) to mitigate environmental contamination and laboratory safety risks[2].

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and final destruction of 1H-indol-5-yl 2,2-dimethylpropanoate, explaining the mechanistic reasoning behind each regulatory requirement.

The Causality of Waste Segregation

The molecular formula of 1H-indol-5-yl 2,2-dimethylpropanoate is C13H15NO2[1]. Because it contains carbon, hydrogen, nitrogen, and oxygen—but lacks halogens such as fluorine, chlorine, bromine, or iodine—it must be strictly classified as Non-Halogenated Organic Waste [2].

Why is this segregation critical? Mixing non-halogenated esters with halogenated waste streams fundamentally alters the required destruction mechanics. Halogenated compounds require specialized, ultra-high-temperature incineration equipped with advanced wet scrubbers to prevent the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen halide gases. Consequently, cross-contaminating a non-halogenated waste stream with halogens increases disposal costs exponentially and introduces unnecessary environmental hazards[3].

Quantitative Waste Stream Comparison

To ensure operational efficiency, laboratories must understand the logistical and chemical differences between waste streams.

ParameterNon-Halogenated Organic Waste (e.g., 1H-indol-5-yl 2,2-dimethylpropanoate)Halogenated Organic Waste (e.g., Dichloromethane, Chloroform)
Chemical Composition C, H, N, O, S, P (No Halogens)Contains F, Cl, Br, or I
Typical RCRA Designation D001 (if flammable) or General Organic Waste[2]D022, D028, F001, F002
Incineration Byproducts CO2, H2O, NOxCO2, H2O, NOx, HCl, HBr, Dioxins
Disposal Cost Premium Baseline Cost2x to 3x Baseline Cost[3]
TSDF Scrubber Requirement Standard particulate/NOx scrubbersAdvanced acid-gas scrubbers required

Step-by-Step Laboratory Disposal Methodology

To maintain scientific integrity and regulatory compliance, laboratory personnel must execute the following self-validating protocol when disposing of 1H-indol-5-yl 2,2-dimethylpropanoate solutions or solid residues.

Step 1: Compatibility Verification

  • Action: Verify that the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong aqueous bases.

  • Causality: As an ester, 1H-indol-5-yl 2,2-dimethylpropanoate can undergo rapid hydrolysis in the presence of strong bases, potentially generating heat or pressure in a sealed container. Strong oxidizers can react exothermically with the organic indole core[3].

Step 2: Primary Containment

  • Action: Transfer the chemical into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle.

  • Causality: HDPE and glass provide excellent chemical resistance against organic esters, preventing container degradation and subsequent leaks.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added. Write the full chemical name: "1H-indol-5-yl 2,2-dimethylpropanoate."

  • Causality: RCRA mandates that chemical names be written out completely[2]. Abbreviations, acronyms, or structural formulas are strictly prohibited because emergency responders require immediate, unambiguous identification in the event of a spill.

Step 4: Secondary Containment & Storage

  • Action: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store in a designated Satellite Accumulation Area (SAA).

  • Causality: Secondary containment acts as a fail-safe physical barrier, ensuring that catastrophic failure of the primary vessel does not result in environmental release or cross-stream mixing[2].

Step 5: EHS Transfer

  • Action: Request a pickup from your Environmental Health and Safety (EHS) department before the container reaches its 180-day accumulation limit or becomes 90% full[2].

Final Destruction: TSDF Incineration Mechanics

Once collected by EHS, the waste is transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The EPA strictly prohibits the disposal of organic esters in landfills or municipal sewers; they must be thermally destroyed[2].

During high-temperature incineration, the waste is injected into a rotary kiln or liquid injection combustor operating between 1,600°F and 2,500°F[4]. At these temperatures, the covalent bonds of the indole ring and the pivalate ester are completely cleaved. The EPA mandates that the incinerator achieve a Destruction and Removal Efficiency (DRE) of at least 99.99% for all principal organic hazardous constituents (POHCs)[5]. This ensures that the chemical is entirely converted into harmless carbon dioxide, water vapor, and manageable nitrogen oxides, leaving zero trace of the active pharmaceutical intermediate in the environment.

Operational Workflow Visualization

G Start Waste Generation: 1H-indol-5-yl 2,2-dimethylpropanoate CheckHalogen Contains Halogens? Start->CheckHalogen NonHalogenated Segregate as: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No (C13H15NO2) Labeling RCRA Compliant Labeling (Full Chemical Name Required) NonHalogenated->Labeling Secondary Place in Secondary Containment (Away from Oxidizers) Labeling->Secondary EHSPickup EHS / Hazardous Waste Pickup (< 180 Days) Secondary->EHSPickup Incineration TSDF High-Temp Incineration (>99.99% DRE) EHSPickup->Incineration

Workflow for the segregation and RCRA-compliant disposal of 1H-indol-5-yl 2,2-dimethylpropanoate.

References

  • 2378279-82-2 | MFCD35267363 | C13H15NO2 - Key Organics. Key Organics.
  • Hazardous Waste Management Program - Eastern Washington University. Eastern Washington University.
  • Hazardous Waste Guide - UTIA Safety Office. University of Tennessee.
  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency (EPA).
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 1H-indol-5-yl 2,2-dimethylpropanoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical logic. Handling specialized building blocks like 1H-indol-5-yl 2,2-dimethylpropanoate (al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical logic. Handling specialized building blocks like 1H-indol-5-yl 2,2-dimethylpropanoate (also known as 1H-indol-5-yl pivalate) requires more than generic safety protocols; it demands an understanding of the molecule's physicochemical properties and metabolic fate.

This guide provides a comprehensive, self-validating operational system for researchers and drug development professionals working with this specific indole ester.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. 1H-indol-5-yl 2,2-dimethylpropanoate presents three distinct hazard vectors:

  • Enhanced Percutaneous Absorption: The indole core is a known skin and respiratory irritant[1]. However, the addition of the 2,2-dimethylpropanoate (pivalate) ester group significantly increases the molecule's lipophilicity (LogP). This lipophilic shielding allows the compound to bypass the stratum corneum much faster than a free indole, making dermal exposure a critical risk.

  • Aerosolization of Crystalline Lattices: Like many indole derivatives, this compound is typically handled as a fine, crystalline powder that is highly susceptible to electrostatic dispersion.

  • Metabolic Toxicity via Carnitine Depletion: If absorbed systemically (via inhalation or dermal penetration), endogenous esterases will cleave the pivalate ester[2]. While the released 5-hydroxyindole acts as a localized irritant, the liberated pivalic acid presents a systemic hazard. Pivalic acid is sterically hindered and resists standard β -oxidation. Instead, it forms a coenzyme A thioester that rapidly conjugates with intracellular carnitine. This process can severely deplete the cellular carnitine pool, leading to impaired fatty acid oxidation and metabolic toxicity[3].

Pathway IndoleEster 1H-indol-5-yl pivalate (Lipophilic Ester) Esterases Esterase Cleavage (In vivo / Dermal) IndoleEster->Esterases Absorption HydroxyIndole 5-Hydroxyindole (Irritant) Esterases->HydroxyIndole Hydrolysis PivalicAcid Pivalic Acid (Sterically Hindered) Esterases->PivalicAcid Hydrolysis Carnitine Carnitine Conjugation (Pivaloylcarnitine) PivalicAcid->Carnitine CoA Thioesterification Toxicity Carnitine Depletion (Metabolic Toxicity) Carnitine->Toxicity Cellular Pool Depletion

Figure 1: Mechanistic pathway of 1H-indol-5-yl pivalate hydrolysis and subsequent metabolic toxicity.

Core Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration and metabolic risks, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers, quantified specifications, and the chemical rationale behind each choice.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

PPE CategoryQuantitative SpecificationMechanistic Rationale
Gloves Nitrile (Double-gloved); 8 mil thickness; >240 min breakthrough time.The pivalate ester's high lipophilicity acts as a permeation enhancer. Double-gloving ensures the inner barrier remains intact if the outer glove is compromised by organic solvents during reaction setup.
Eye Protection ANSI Z87.1 certified splash goggles (Not safety glasses).The indole core is a severe ocular irritant. Goggles prevent micro-particulate ingress from electrostatic dispersion during weighing.
Respiratory N95/P100 Particulate Respirator (99.97% filtration efficiency at 0.3 μ m).Prevents inhalation of aerosolized crystalline dust, neutralizing the primary vector for systemic esterase cleavage and carnitine depletion.
Body Flame-Resistant (FR) Lab Coat with tight knit cuffs.Prevents electrostatic discharge (ESD) which can cause the powder to aerosolize or adhere to the researcher's forearms.

Standard Operating Procedure (SOP): Handling & Execution

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Validation

  • Action: Activate the Class II fume hood and measure the face velocity using a calibrated anemometer.

  • Validation: The face velocity must read between 80–100 feet per minute (fpm) .

  • Causality: Velocities below 80 fpm fail to contain aerosolized indole particulates, while velocities above 100 fpm create turbulent eddies that can blow the lightweight powder out of the sash and into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static zero-stat gun on the weighing boat and the compound container before opening. Transfer the powder using a grounded, anti-static micro-spatula.

  • Validation: The powder should fall cleanly into the boat without clinging to the spatula or the sides of the container.

  • Causality: Indole derivatives are highly prone to electrostatic cling. Neutralizing the static charge prevents the powder from aerosolizing during transfer, directly mitigating inhalation risk.

Step 3: Reaction Setup & Solubilization

  • Action: Dissolve the weighed 1H-indol-5-yl 2,2-dimethylpropanoate in a compatible organic solvent (e.g., anhydrous DCM or THF) inside the fume hood before transferring it to the primary reaction manifold.

  • Validation: Complete visual dissolution of the crystalline solid.

  • Causality: Transitioning the compound from a dry powder to a solvated state immediately eliminates the aerosolization hazard, shifting the risk profile strictly to liquid containment.

Workflow Start Pre-Operational Validation PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Pass Hood Fume Hood Transfer (Face Velocity >80 fpm) PPE->Hood Barrier Active Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Containment Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Execution Waste Waste Segregation (Halogen-free Organics) Reaction->Waste Post-Reaction

Figure 2: Step-by-step operational workflow and safety barrier system for handling indole esters.

Spill Response & Waste Disposal Plan

In the event of a containment failure, immediate and chemically logical action is required. Never sweep a dry indole powder spill , as this will forcefully aerosolize the compound.

Table 2: Spill Response Metrics & Decontamination

Spill ScaleDefinitionDecontamination AgentContact TimeAction Plan
Minor < 50 mg10% Sodium Hypochlorite15 minutesGently cover the powder with a damp absorbent pad. Apply bleach over the pad to chemically oxidize the indole core.
Major > 50 mgIsopropanol / Bleach Slurry30 minutesEvacuate the immediate area. Solubilize the bulk powder with isopropanol to prevent aerosolization, then apply bleach to degrade the ester and oxidize the core.

Disposal Logistics: 1H-indol-5-yl 2,2-dimethylpropanoate and its hydrolytic byproducts are highly toxic to aquatic life.

  • Solid Waste: All contaminated weighing boats, gloves, and spill pads must be sealed in a secondary containment bag and disposed of as solid hazardous organic waste.

  • Liquid Waste: Segregate into non-halogenated organic waste streams (unless halogenated solvents like DCM were used for solubilization). Do not mix with strong acids or bases in the waste carboy, as this will trigger rapid, uncontrolled exothermic hydrolysis of the pivalate ester.

References

  • The Role of Intracellularly Released Formaldehyde and Butyric Acid in the Anticancer Activity of Acyloxyalkyl Esters Journal of Medicinal Chemistry (ACS Publications) Discusses the metabolic toxicity of pivalate esters, specifically their rapid conjugation with carnitine leading to the depletion of cellular carnitine pools. URL:[Link]

  • What Are The Risks Of Exposure To 3-(1-Naphthoyl)Indole? Bloom Tech Details the general safety protocols, ventilation requirements, and skin/respiratory irritation hazards associated with handling synthetic indole derivatives. URL:[Link]

  • Pinoxaden - Compound Summary PubChem (National Institutes of Health) Provides mechanistic insights into the in vivo hydrolysis of pivalate esters on complex aromatic ring systems. URL:[Link]

Sources

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